N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide
Description
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide is a synthetic small molecule characterized by a nicotinamide (pyridine-3-carboxamide) core linked to a substituted phenylpiperazine scaffold. The compound features a 3-chloro-4-aminophenyl group modified with a 2,2-dimethylpropanoyl (pivaloyl)-substituted piperazine moiety.
Properties
IUPAC Name |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-21(2,3)20(28)26-11-9-25(10-12-26)18-7-6-16(13-17(18)22)24-19(27)15-5-4-8-23-14-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWEIMFRZNCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first functionalized with a 2,2-dimethylpropanoyl group.
Substitution reaction: The functionalized piperazine is then reacted with a 3-chloro-4-nitrophenyl derivative to form the intermediate compound.
Reduction: The nitro group is reduced to an amine group.
Coupling with nicotinic acid: Finally, the amine group is coupled with nicotinic acid or its derivatives to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the piperazine ring and the amide group, which influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Replacing this with a 2-furoyl group () introduces a planar, heteroaromatic system, which may improve target binding through π-π interactions .
Amide Group Variations :
- The nicotinamide group in the target compound provides a pyridine ring, enabling hydrogen bonding and metal coordination, traits seen in kinase inhibitors (e.g., nicotinamide-based drugs) .
- 2-methylpropanamide () and propanamide () are simpler, more lipophilic groups, commonly associated with herbicides like propanil .
Chloro-Phenyl Motif :
- The 3-chloro-4-substituted phenyl group is conserved across analogs, a feature linked to bioactivity in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., propanil) .
Research Findings and Implications
- Agrochemical Potential: Compounds like propanil () demonstrate that chloro-phenyl amides are effective herbicides, suggesting the target compound could be optimized for similar uses .
- Medicinal Chemistry : The nicotinamide moiety aligns with kinase inhibitor scaffolds (e.g., WZ4003 in ), though the absence of specific activity data necessitates further study .
- Structure-Activity Relationships (SAR) : Piperazine substitution is critical for modulating selectivity. For example, the pivaloyl group’s steric effects may reduce off-target interactions compared to bulkier substituents .
Biological Activity
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide, a compound with the CAS number 879055-89-7 and molecular formula C21H25ClN4O2, has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN4O2 |
| Molar Mass | 400.9 g/mol |
| CAS Number | 879055-89-7 |
Research indicates that compounds similar to this compound exhibit significant biological activity through several mechanisms:
- Induction of Apoptosis : Studies have shown that N-phenyl nicotinamides can induce apoptosis in cancer cells via caspase activation. The compound demonstrates a capacity to initiate apoptotic pathways, leading to cell death in various cancer cell lines, including T47D breast cancer cells .
- Cell Cycle Arrest : The compound has been observed to cause G(2)/M phase arrest in the cell cycle of T47D cells, which is a critical point where cells prepare to divide. This arrest is often followed by apoptosis, indicating a dual mechanism of action .
- Inhibition of Microtubule Polymerization : Similar compounds have been identified as inhibitors of microtubule polymerization, disrupting normal mitotic processes and contributing to their anticancer effects .
Efficacy in Cell Lines
A series of studies have characterized the biological activity of this compound:
- Caspase Activation Assay : The compound exhibited potent induction of caspase activity with an EC50 value significantly lower than many existing treatments. For instance, a related compound achieved an EC50 of 0.082 µM in T47D cells .
- Growth Inhibition Assay : In growth inhibition assays, compounds similar to this nicotinamide demonstrated GI50 values around 0.21 µM in T47D cells and maintained efficacy against paclitaxel-resistant variants .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and piperazine moieties can enhance the potency of these compounds. For instance, variations in substituents on the phenyl ring have led to significant increases in apoptotic activity and cell cycle arrest capabilities .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Treatment : In preclinical models, this compound has shown promise as a treatment for breast cancer by effectively inducing apoptosis and inhibiting tumor growth through its dual mechanisms .
- Combination Therapies : Preliminary data suggest that when combined with other chemotherapeutic agents, this nicotinamide derivative may enhance overall efficacy and reduce resistance seen in traditional therapies .
Q & A
Q. What are the typical synthetic routes for preparing N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of this compound involves multi-step reactions, often starting with substitution reactions under alkaline conditions. For example, a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) may undergo substitution with a heterocyclic alcohol (e.g., 2-pyridinemethanol) to form intermediates . Subsequent reduction using iron powder under acidic conditions generates aniline derivatives, followed by condensation with nicotinamide analogs. Key considerations include:
- Reagent selection : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is critical for isolating high-purity products .
- Scale-up : Mild reaction conditions (e.g., ambient temperature) enhance reproducibility for academic lab-scale synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?
Answer: A combination of spectroscopic and computational methods is recommended:
- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling patterns to verify the piperazine and nicotinamide moieties.
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C23H23ClN8O) .
- Computational modeling : Density Functional Theory (DFT) calculations using software like Gaussian to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the piperazine and nicotinamide substituents?
Answer: SAR studies should systematically modify substituents and assess functional outcomes:
- Piperazine modifications : Replace the 2,2-dimethylpropanoyl group with alternative acyl groups (e.g., acetyl, benzoyl) to assess steric and electronic effects on target binding .
- Nicotinamide analogs : Introduce substituents at the pyridine ring (e.g., methoxy, halogen) to probe interactions with hydrophobic pockets in enzymes.
- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular viability tests to correlate structural changes with activity .
Q. What experimental strategies can resolve discrepancies in spectral data (e.g., unexpected NMR splitting or LCMS impurities) during synthesis?
Answer:
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products). For example, a peak at m/z 463.96 may indicate a triazole-containing impurity .
- Variable temperature NMR : Detect dynamic processes (e.g., rotameric equilibria in the piperazine ring) that cause peak broadening .
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguous stereochemistry or confirm regioselectivity in substitution reactions .
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., over-reduction or oxidation) in the synthesis of intermediates?
Answer:
- Redox control : For iron-mediated reductions, maintain strict pH control (pH 3–4) to prevent over-reduction of nitro groups .
- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) reduce oxidation of sensitive intermediates like anilines.
- Additives : Use radical scavengers (e.g., BHT) or inert atmospheres (N2/Ar) to suppress oxidative side reactions .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Substitution | 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol, K2CO3, DMF, 80°C | Introduce pyridylmethoxy group | |
| 2 | Reduction | Fe powder, HCl, EtOH, reflux | Convert nitro to aniline | |
| 3 | Condensation | Cyanoacetic acid, EDCI, DMAP, CH2Cl2 | Form amide bond |
Q. Table 2. Common Analytical Challenges and Solutions
| Issue | Diagnostic Tool | Resolution Strategy |
|---|---|---|
| LCMS impurities | High-resolution MS | Compare experimental m/z with theoretical values; optimize gradient elution |
| NMR splitting anomalies | VT-NMR or 2D-COSY | Identify dynamic processes; confirm coupling patterns |
| Low synthetic yield | DoE (Design of Experiments) | Screen solvents, catalysts, and temperatures systematically |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
